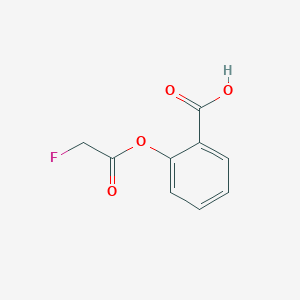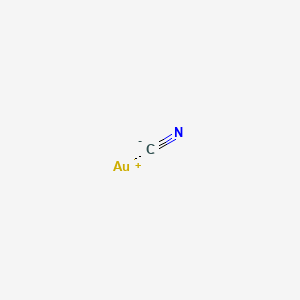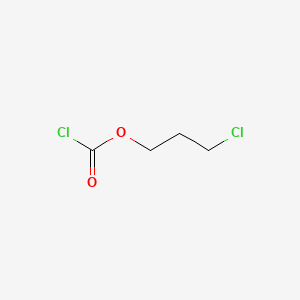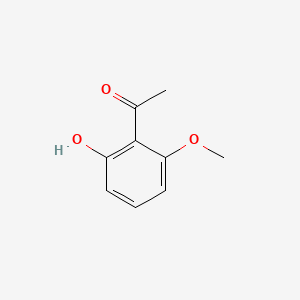![molecular formula C22H48O12 B1582775 3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol CAS No. 9051-49-4](/img/structure/B1582775.png)
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol is a complex organic compound with the molecular formula C18H38O7 and a molecular weight of 366.49 g/mol[_{{{CITATION{{{_1{CAS#:55333-98-7 | 3-[3-[3-3-[3-(3-hydroxypropoxy)propoxy]propoxy .... This compound is known for its multiple hydroxyl groups, which make it highly hydrophilic and versatile in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol typically involves the stepwise addition of propylene oxide to a suitable initiator, such as glycerol or ethylene glycol, under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong base (e.g., potassium hydroxide), and at elevated temperatures to ensure complete polymerization[_{{{CITATION{{{1{CAS#:55333-98-7 | 3-[3-[3-3-[3-(3-hydroxypropoxy)propoxy]propoxy ...[{{{CITATION{{{_2{3-[3-[3-[3-[3-(3-hydroxypropoxy)propoxy]propoxy]propoxy]propoxy]propan ...](https://china.guidechem.com/cas/1328833.html).
Industrial Production Methods
In an industrial setting, the compound is produced through a continuous process involving the reaction of propylene oxide with a polyol initiator in a reactor. The reaction mixture is continuously stirred and maintained at a specific temperature and pressure to achieve the desired molecular weight and structure. The resulting product is then purified through distillation or other separation techniques to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol can undergo various chemical reactions, including:
Oxidation: : The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: : The compound can be reduced to form alcohols or aldehydes.
Substitution: : The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: : Reagents such as thionyl chloride, phosphorus trichloride, and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: : Products include aldehydes, ketones, and carboxylic acids.
Reduction: : Products include primary and secondary alcohols.
Substitution: : Products include alkyl halides, esters, and amides.
Aplicaciones Científicas De Investigación
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block for the synthesis of more complex molecules and polymers.
Biology: : Employed in the study of cell membranes and interactions with biological macromolecules.
Medicine: : Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: : Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through its multiple hydroxyl groups, which can form hydrogen bonds with other molecules. This property makes it useful in various applications, such as enhancing solubility and improving the stability of formulations. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
3-[3-(3-Hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol is similar to other polyols, such as polyethylene glycol (PEG) and polypropylene glycol (PPG). it has a more complex structure with multiple hydroxyl groups, which gives it unique properties and advantages in certain applications.
Similar Compounds
Polyethylene glycol (PEG)
Polypropylene glycol (PPG)
Glycerol
These compounds share similar hydrophilic properties but differ in their molecular structure and functionality.
Propiedades
Número CAS |
9051-49-4 |
|---|---|
Fórmula molecular |
C22H48O12 |
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;3-[3-(3-hydroxypropoxy)-2,2-bis(3-hydroxypropoxymethyl)propoxy]propan-1-ol |
InChI |
InChI=1S/C17H36O8.C5H12O4/c18-5-1-9-22-13-17(14-23-10-2-6-19,15-24-11-3-7-20)16-25-12-4-8-21;6-1-5(2-7,3-8)4-9/h18-21H,1-16H2;6-9H,1-4H2 |
Clave InChI |
PWIIWDSISSNGLT-UHFFFAOYSA-N |
SMILES |
C(CO)COCC(COCCCO)(COCCCO)COCCCO |
SMILES canónico |
C(CO)COCC(COCCCO)(COCCCO)COCCCO.C(C(CO)(CO)CO)O |
| 9051-49-4 | |
Números CAS relacionados |
9051-49-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


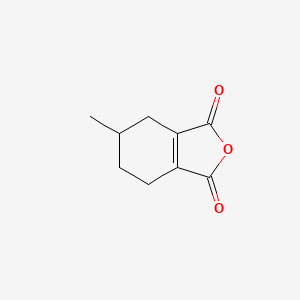
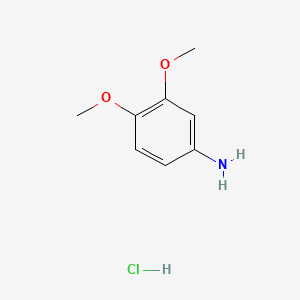
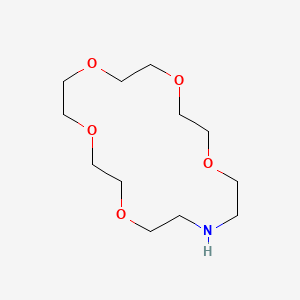
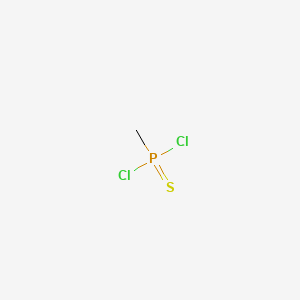
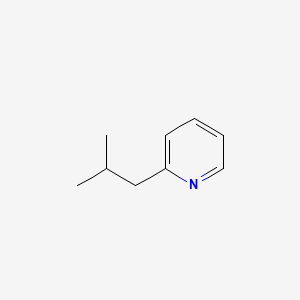
![2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B1582699.png)



